Lipophilicity Differential vs. Boc-Glycine Ethyl Ester
The lipophilicity of Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate is quantitatively defined by a computed XLogP3-AA of 2.5 [1]. This value places the compound in a distinct lipophilicity window compared to the structurally simpler and commercially common N-(tert-butoxycarbonyl)glycine ethyl ester (Boc-glycine ethyl ester), which has a computed XLogP3 of 1.3 [2]. The difference of 1.2 LogP units indicates a significantly higher partition coefficient for the target compound.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | Computed XLogP3-AA: 2.5 |
| Comparator Or Baseline | N-(tert-butoxycarbonyl)glycine ethyl ester: Computed XLogP3: 1.3 |
| Quantified Difference | Δ 1.2 LogP units (Target compound is more lipophilic) |
| Conditions | In silico prediction (XLogP3 / XLogP3-AA method) |
Why This Matters
Higher LogP can indicate better membrane permeability in cell-based assays, influencing the selection of this specific ester as a screening compound or synthetic intermediate for lipophilic target sites.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 91873, Ethyl N-(1-isopropylcyclopentanecarbonyl)glycinate. 2025. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 73723, N-(tert-Butoxycarbonyl)glycine ethyl ester. Computed by XLogP3 3.0. 2025. View Source
